molecular formula C10H12BrNOS B2359594 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine CAS No. 331739-54-9

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine

Cat. No. B2359594
CAS RN: 331739-54-9
M. Wt: 274.18
InChI Key: DAMNTCVNVMDBSU-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-bromo-2-methoxyphenyl compounds . These compounds are typically solid and have a molecular weight around 245.07 .

Scientific Research Applications

Synthesis and Characterization

  • One-Step Synthesis : A smooth one-step synthesis of derivatives of this compound has been reported, with the compounds characterized by analytical and spectroscopic methods (Raj & Narayana, 2006).
  • Crystal Growth and Characterization : The growth and characterization of a related compound, 2-(meta-methoxyphenyl) thiazolidine, have been studied. It's been found to have medicinal importance due to the active thiazolidine ring, which is a part of penicillin (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).

Pharmacological Evaluation

  • Anticonvulsant Activity : Some derivatives have shown promising anticonvulsant activity and are recommended for further studies (Raj & Narayana, 2006).
  • Antimicrobial Activity : Compounds derived from thiazolidine have been evaluated for antimicrobial activity, exhibiting antibacterial and antifungal properties (Patel et al., 2013; Patel et al., 2015).
  • Antiproliferative Activity : A study reported the synthesis of derivatives showing promising antiproliferative activity, making them potential candidates for further research in cancer treatments (Narayana, Raj, & Sarojini, 2010).

Chemical Reactions and Properties

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(11)6-8(9)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMNTCVNVMDBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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